Stereochemical Differentiation: Racemic Mixture vs. Active Enantiomer
The target compound is the racemic (±)-Phenylephrine mixture [1]. In contrast, the active pharmaceutical ingredient (API) is the specific (R)-enantiomer, (R)-Phenylephrine [2]. This stereochemical difference is critical for analytical method development, as the two forms exhibit different retention times in chiral chromatographic systems.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Racemic mixture of (R)- and (S)-enantiomers |
| Comparator Or Baseline | (R)-Phenylephrine (CAS 59-42-7) |
| Quantified Difference | Mixture of two enantiomers vs. single enantiomer |
| Conditions | Defined by chemical synthesis and analytical characterization (e.g., chiral HPLC). |
Why This Matters
This differentiates the compound's utility as an impurity standard for controlling the unwanted enantiomer in chiral drug synthesis, a role the pure API standard cannot fulfill.
- [1] Pharmaffiliates. (n.d.). CAS No : 1477-63-0 | Product Name : 3-(1-Hydroxy-2-(methylamino)ethyl)phenol. Retrieved from https://www.pharmaffiliates.com View Source
- [2] PubChem. (n.d.). Phenylephrine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Phenylephrine View Source
